![molecular formula C15H16N6OS B2363413 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide CAS No. 1060202-82-5](/img/structure/B2363413.png)

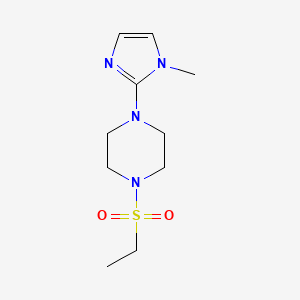

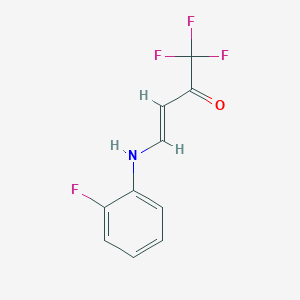

2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Medicinal Chemistry

The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines has led to compounds with potential medicinal applications. Specifically, this compound has been investigated for its c-Met inhibition properties. The c-Met receptor tyrosine kinase plays a crucial role in cell signaling and is implicated in various cancers. Inhibition of c-Met has emerged as a promising therapeutic strategy, and compounds like our target have been studied for their ability to modulate this pathway .

GABA A Modulation

GABA A receptors are essential for inhibitory neurotransmission in the central nervous system. Some derivatives of our compound have demonstrated allosteric modulating activity on GABA A receptors. Understanding their effects on these receptors could have implications for anxiety, epilepsy, and other neurological conditions .

Fluorescent Probes

Certain 1,2,3-triazole-fused pyrazines and pyridazines, including our compound, have been employed as fluorescent probes . These molecules can selectively bind to specific targets within cells, allowing researchers to visualize cellular processes and study biological phenomena. Their use as imaging agents contributes to both basic research and diagnostics .

Polymer Building Blocks

Researchers have incorporated these heterocyclic compounds into polymer structures for applications such as solar cells. By integrating them into polymer matrices, scientists aim to enhance the efficiency of energy conversion devices. The unique properties of these fused heterocycles contribute to the performance of such materials .

BACE-1 Inhibition

The compound has also demonstrated inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of amyloid-beta peptides, which play a role in Alzheimer’s disease. Investigating its inhibitory effects on BACE-1 may provide insights into potential therapeutic interventions for neurodegenerative disorders .

High-Energy Compounds

Interestingly, the compound exhibits high thermal stability, with a decomposition temperature higher than that of 2,4,6-trinitrotoluene (TNT). This property makes it relevant for applications in high-energy materials .

作用機序

Target of Action

The compound, also known as 2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-phenylethyl)acetamide, primarily targets the c-Met protein kinase . The c-Met protein kinase plays a crucial role in cellular growth, survival, and migration .

Mode of Action

The compound interacts with its target, the c-Met protein kinase, through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction is responsible for the improved activity of the compound .

Biochemical Pathways

The compound affects the c-Met signaling pathway , which is involved in cell growth and survival . By inhibiting the c-Met protein kinase, the compound can disrupt this pathway and its downstream effects .

Result of Action

The compound’s action results in the inhibition of the c-Met protein kinase , leading to a disruption in cell growth and survival . This can have significant effects at the molecular and cellular levels .

特性

IUPAC Name |

2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6OS/c1-21-14-13(19-20-21)15(18-10-17-14)23-9-12(22)16-8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXVYALNUZZJLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)SCC(=O)NCCC3=CC=CC=C3)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2363331.png)

![4-(diethylsulfamoyl)-N-[4-[4-[[4-(diethylsulfamoyl)benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2363339.png)

![6-ethyl-N-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2363340.png)

![N-(3-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2363344.png)

![1-[(1-Benzothiophen-3-yl)methyl]-4-(3,6-dichloropyridine-2-carbonyl)piperazine](/img/structure/B2363348.png)